2-(1,3-dimethyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-5-yl)acetic acid
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Overview
Description
2-(1,3-dimethyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-5-yl)acetic acid is a complex organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dimethyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-5-yl)acetic acid typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants in the presence of a desiccant like calcium chloride to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar cyclization methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dimethyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thieno ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thieno derivatives.
Substitution: Formation of halogenated or alkylated thieno derivatives.
Scientific Research Applications
2-(1,3-dimethyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-5-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biology: It is used in research related to enzyme inhibition and protein binding studies.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-dimethyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity . This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine-7-carbonitriles: These compounds share a similar thieno-pyrimidine core structure and exhibit comparable biological activities.
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds are known for their potential as enzyme inhibitors and anti-cancer agents.
Uniqueness
2-(1,3-dimethyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-5-yl)acetic acid is unique due to its specific acetic acid moiety, which can enhance its solubility and bioavailability. This structural feature distinguishes it from other thieno-pyrimidine derivatives and contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11N2O4S+ |
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Molecular Weight |
255.27 g/mol |
IUPAC Name |
2-(1,3-dimethyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-5-yl)acetic acid |
InChI |
InChI=1S/C10H10N2O4S/c1-11-8(15)7-5(3-6(13)14)4-17-9(7)12(2)10(11)16/h4,7H,3H2,1-2H3/p+1 |
InChI Key |
SEWNNXCTVLEOGE-UHFFFAOYSA-O |
Canonical SMILES |
CN1C(=O)C2C(=CSC2=[N+](C1=O)C)CC(=O)O |
Origin of Product |
United States |
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